Gestonorone Caproate: A Technical Guide for Drug Development Professionals
Gestonorone Caproate: A Technical Guide for Drug Development Professionals
Introduction
Gestonorone caproate, also known as gestronol hexanoate (B1226103), is a synthetic, steroidal progestin of the 19-norprogesterone (B1209251) group.[1] Marketed under brand names such as Depostat and Primostat, it is a potent, long-acting progestational agent administered via intramuscular injection.[1] Discovered in 1960 and introduced for medical use by 1973, it has been primarily utilized in the treatment of benign prostatic hyperplasia (BPH) and endometrial cancer.[1] This document provides a comprehensive technical overview of gestonorone caproate, focusing on its mechanism of action, pharmacokinetics, and clinical effects, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
Gestonorone caproate is the hexanoate ester of gestonorone (17α-hydroxy-19-norprogesterone). The esterification at the C17α position significantly enhances its progestogenic potency and prolongs its duration of action compared to the unesterified parent compound.
| Property | Value |
| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate[1][2] |
| Molecular Formula | C26H38O4[1][2] |
| Molar Mass | 414.586 g·mol−1[1] |
| Synonyms | Gestronol hexanoate, Norhydroxyprogesterone caproate, SH-582, NSC-84054[1][] |
| Administration | Intramuscular injection[1][4] |
| Appearance | Off-White to Pale Beige Solid[] |
Mechanism of Action
Gestonorone caproate is a pure agonist of the progesterone (B1679170) receptor (PR), which is the primary biological target of progestogens like progesterone.[1][5] It possesses no significant androgenic, estrogenic, or glucocorticoid activity.[1] Its therapeutic effects are derived from its progestogenic and antigonadotropic properties.
The mechanism involves a classical nuclear receptor signaling pathway:
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Receptor Binding: After administration, gestonorone caproate is absorbed and binds to intracellular progesterone receptors in target tissues such as the endometrium, ovaries, and prostate gland.[4][5][6]
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Conformational Change: This binding induces a conformational change in the hormone-receptor complex.[5]
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Nuclear Translocation: The activated complex translocates into the cell nucleus.[5]
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Gene Transcription Modulation: Within the nucleus, the complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This up- or down-regulation of gene expression leads to the observed physiological effects.[5]
Caption: Progesterone Receptor Signaling Pathway for Gestonorone Caproate.
Pharmacodynamics
Gestonorone caproate is a highly potent progestogen, estimated to be 20 to 25 times more potent than progesterone or hydroxyprogesterone (B1663944) caproate in animal models.[1] In humans, a 100-200 mg dose is considered equivalent to 1,000 mg of intramuscular hydroxyprogesterone caproate.[1]
Antigonadotropic Effects: Like other potent progestins, it exhibits strong antigonadotropic activity, suppressing the production and circulating levels of sex hormones.[1] In men with prostate cancer, a weekly 400 mg intramuscular dose of gestonorone caproate was found to suppress testosterone (B1683101) levels by 75%.[1][7] This is a significant reduction, though less than the 91% suppression achieved by orchiectomy.[1][7] This effect is central to its use in BPH, as it reduces androgenic stimulation of the prostate.[1]
Effects on Prostate Tissue: In addition to systemic testosterone suppression, gestonorone caproate appears to have direct effects on prostate tissue. It has been shown to decrease the uptake of testosterone into the prostate gland and may act as a 5α-reductase inhibitor, similar to progesterone.[1][6]
| Pharmacodynamic Effect | Observation | Reference Dose |
| Relative Potency | 20-25x more potent than progesterone in animals | N/A |
| Human Potency | 5-10x more potent than hydroxyprogesterone caproate | 100-200 mg |
| Testosterone Suppression | Suppresses levels by 75% in men | 400 mg/week |
Pharmacokinetics and Metabolism
Gestonorone caproate has poor oral bioavailability and must be administered via intramuscular injection, which creates a long-lasting depot effect.[1]
| Pharmacokinetic Parameter | Value (following 200 mg IM dose in men) |
| Time to Peak (Tmax) | 3 ± 1 days |
| Peak Concentration (Cmax) | 420 ± 160 ng/mL |
| Elimination Half-life | 7.5 ± 3.1 days |
| Bioavailability (IM) | High / Complete[1] |
| Duration of Action | 8 to 13 days (25-50 mg dose); ≥21 days (high doses)[1] |
Metabolism and Excretion: The caproate ester is not significantly cleaved, meaning gestonorone caproate is not a prodrug of unesterified gestonorone.[1] Metabolism occurs primarily through reduction at the C3, C5, and C20 positions.[1] The major metabolites identified are isomers of 19-norpregnanetriol and 19-norpregnanediol-20-one.[1] Excretion occurs predominantly through feces (72%) with the remainder in urine (28%).[1] Approximately 85% of an injected dose is excreted after 30 days.[1]
Caption: Simplified Metabolic Pathway of Gestonorone Caproate.
Experimental Protocols
Methodological Approach: Pharmacokinetic Analysis
A typical pharmacokinetic study for a depot injection like gestonorone caproate involves the following workflow, based on descriptions of clinical studies.[1]
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Subject Recruitment: Select a cohort of subjects (e.g., male patients with prostate cancer).
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Drug Administration: Administer a single intramuscular injection of radiolabeled gestonorone caproate.
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Serial Sampling: Collect blood samples at predetermined time points (e.g., daily for the first week, then weekly).
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Sample Processing: Separate plasma from whole blood.
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Quantification: Use techniques like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS) to measure the concentrations of the parent drug and its metabolites.
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Data Analysis: Apply non-compartmental or population pharmacokinetic modeling to calculate key parameters like Cmax, Tmax, half-life, and clearance.
Caption: General Experimental Workflow for a Pharmacokinetic Study.
Methodological Approach: Progesterone Receptor Binding Assay
While a specific protocol for gestonorone caproate was not found, a general competitive binding assay to determine its affinity for the progesterone receptor would follow these steps. This is a representative protocol based on standard laboratory practice.[8][9]
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Receptor Source Preparation: Prepare a cytosolic fraction containing progesterone receptors from a suitable source, such as MCF-7 breast cancer cells or hamster prostate tissue.[8][9]
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Competitive Binding Incubation:
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In a series of tubes, combine the receptor preparation with a constant, low concentration of a radiolabeled progestin (e.g., [³H]-Org 2058).
-
Add increasing concentrations of unlabeled gestonorone caproate (the competitor).
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Include control tubes with no competitor (for total binding) and with a large excess of unlabeled progestin (for non-specific binding).
-
-
Incubation: Incubate the mixtures to allow the binding to reach equilibrium.
-
Separation: Separate receptor-bound radioligand from unbound radioligand, typically using a method like dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
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Data Analysis: Plot the percentage of specific binding against the log concentration of gestonorone caproate. Use non-linear regression to calculate the IC50 (the concentration of gestonorone caproate that displaces 50% of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Clinical Applications and Efficacy
Gestonorone caproate is primarily used for hormone-dependent conditions.
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Benign Prostatic Hyperplasia (BPH): It is used at doses of 100 to 200 mg per week via intramuscular injection.[1] Its efficacy stems from its ability to lower systemic testosterone levels and potentially exert direct effects on the prostate.[1][6] Clinical trials have reported favorable results in 65% of patients with stage I or II BPH.[10]
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Endometrial Cancer: It is also used in the palliative treatment of endometrial cancer.[1]
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Other Investigated Uses: Gestonorone caproate has been studied, but not marketed, as a potential injectable contraceptive and for other conditions like ovarian cancer.[1]
Common side effects include injection site reactions, decreased libido in men, and worsened glucose tolerance.[1]
References
- 1. Gestonorone caproate - Wikipedia [en.wikipedia.org]
- 2. Gestonorone Caproate | C26H38O4 | CID 443881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Gestonorone Caproate used for? [synapse.patsnap.com]
- 5. What is the mechanism of Gestonorone Caproate? [synapse.patsnap.com]
- 6. Mode of action of progesterone, gestonorone capronate (Depostat) and cyproterone acetate (Androcur) on the metabolism of testosterone in human prostatic adenoma: in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]
- 8. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Gestonorone therapy of prostatic adenoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
